(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3 is a derivative of Tamoxifen, a selective estrogen receptor modulator widely used in the treatment of estrogen receptor-positive breast cancer. This compound is notable for its isotopic labeling with deuterium, which aids in pharmacokinetic studies and metabolic tracking. The structure of (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3 allows for enhanced understanding of the drug's behavior in biological systems and its interactions with estrogen receptors.
The compound is synthesized from Tamoxifen, which has been extensively studied and utilized in clinical settings since its introduction in the 1970s. Tamoxifen itself is derived from triphenylethylene and has a complex metabolic pathway involving multiple enzymes, including cytochrome P450 isoforms.
The synthesis of (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3 typically involves the following methods:
Technical details regarding reaction conditions, yields, and purification methods are crucial for reproducibility in laboratory settings.
The molecular structure of (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3 is characterized by:
The chemical reactivity of (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3 includes:
Technical details regarding reaction conditions and mechanisms are essential for understanding these processes.
The mechanism by which (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3 exerts its effects involves:
Data supporting these mechanisms can be derived from pharmacological studies and receptor binding assays.
Relevant data from studies on similar compounds can provide insights into expected behaviors under various conditions.
(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3 has several scientific applications:
Research continues to explore its potential in various therapeutic contexts beyond breast cancer treatment.
(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3 is a deuterated derivative of the tamoxifen metabolite endoxifen. Its molecular formula is C₂₅H₂₄D₃NO₃, with a molecular weight of 392.51 g/mol (exact mass: 392.218 Da) [1] [5]. The compound features three deuterium atoms replacing hydrogen at the N-methyl group of the aminoethoxy side chain (–N(CD₃)CH₂CH₂–), as confirmed by its SMILES notation: [2H]C([2H])([2H])NCCOc1ccc(cc1)\C(=C(\CC)/c2ccc(O)cc2)\c3ccc(O)cc3
[1] [6]. The "(E/Z)" designation indicates a mixture of stereoisomers around the central double bond linking the triphenylethylene core. In the E-isomer, the hydroxylated phenyl groups are trans-oriented, while the Z-isomer adopts a cis configuration. This mixture arises from synthetic processes and impacts biological interactions due to differing spatial orientations [5] [7].
Table 1: Structural Identifiers of (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3
Property | Value |
---|---|
CAS Number | 1246832-93-8 |
IUPAC Name | 4-[(Z)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol |
Molecular Formula | C₂₅H₂₄D₃NO₃ |
Exact Mass | 392.218 Da |
XLogP3 | ~6.2 (estimated) |
Hydrogen Bond Donors | 3 (phenolic OH groups) |
Deuterium substitution at the N-desmethyl group (–NCD₃) significantly alters the compound’s physicochemical behavior. The kinetic isotope effect (KIE) reduces the rate of cytochrome P450 (CYP)-mediated oxidative metabolism, particularly by CYP2D6 and CYP3A4. This occurs because cleavage of the stronger carbon-deuterium (C–D) bond requires higher activation energy than the carbon-hydrogen (C–H) bond, thereby slowing metabolic degradation [1] [5]. Studies show deuterated tamoxifen analogues exhibit ~20–30% longer half-lives in vitro compared to non-deuterated forms due to attenuated demethylation and hydroxylation pathways [5] [9]. Additionally, deuterium enhances molecular stability under analytical conditions, reducing fragmentation during mass spectrometry and improving signal resolution for quantification [6].
Table 2: Impact of Deuterium on Metabolic Stability
Parameter | Non-Deuterated Form | Deuterated Form |
---|---|---|
CYP2D6 Metabolism Rate | High | Reduced |
Plasma Half-life (est.) | ~14 hours | ~18–22 hours |
MS Fragmentation | Prominent M⁺-15 (CH₃ loss) | Suppressed M⁺-15 |
Compared to its non-deuterated counterparts, (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3 displays distinct pharmacological properties:
Table 3: Key Analogues and Functional Comparisons
Compound | CAS Number | Molecular Formula | Primary Distinction from Deuterated Form |
---|---|---|---|
Endoxifen | 128911-45-5 | C₂₅H₂₇NO₃ | CYP2D6-dependent metabolism; shorter half-life |
4-Hydroxytamoxifen | 68047-06-3 | C₂₆H₂₉NO₂ | Higher genotoxic potential; no deuterium stability |
N-Desmethyl-4'-hydroxy Tamoxifen-d3 | 1795139-22-8 | C₂₅H₂₄D₃NO₂ | Single hydroxyl group (vs. dihydroxy) |
Concluding Remarks
(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3 exemplifies strategic deuterium incorporation to optimize metabolite-like pharmaceuticals. Its stereoisomeric complexity, enhanced metabolic stability, and retained bioactivity position it as both a pharmacological probe and analytical tool in breast cancer research. Future studies may explore isomer-specific activity and in vivo deuterium effects beyond metabolic pathways.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: